Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-
Description
The compound “Acetamide, N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-” is a stereochemically complex molecule featuring a fused bicyclic furo[3,2-b]pyrrole core. The acetamide group is substituted with a methyl group and a methano-bridged heterocyclic system, contributing to its unique physicochemical properties.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-methyl-N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h3-4,7-10H,5H2,1-2H3/t7-,8+,9-,10+/m0/s1 |
InChI Key |
RWZPZYGWKYFABR-QCLAVDOMSA-N |
Isomeric SMILES |
CC(=O)N(C)[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)C=C3 |
Canonical SMILES |
CC(=O)N(C)C1C2CN3C1C(O2)C=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Steps and Conditions
Formation of the Bicyclic Furo[3,2-b]pyrrol System
- The bicyclic core is synthesized by intramolecular cyclization of suitably functionalized pyrrolidine derivatives bearing hydroxy and alkoxy substituents.
- Typical conditions involve heating under reflux in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Protecting groups such as t-butyldimethylsilyl (TBDMS) ethers may be used to mask hydroxy groups during cyclization steps to prevent side reactions.
Introduction of the N-Methyl Acetamide Group
- The N-methyl acetamide moiety is introduced via acylation of the secondary amine nitrogen on the pyrrolidine ring.
- Acylation reagents include acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
- Methylation of the nitrogen can be achieved using methyl iodide or methyl sulfate prior to or after acylation depending on the synthetic route.
Stereochemical Control
- The stereochemistry at the 2R,3R,3aS,4S,6aS centers is controlled by the choice of chiral starting materials or chiral catalysts.
- Reductions using lithium aluminium hydride (LiAlH4) or other hydride sources under controlled temperature (0°C to reflux) are employed to reduce intermediates stereoselectively.
- Purification steps such as recrystallization from ethyl acetate help isolate stereochemically pure compounds.
Representative Preparation Procedure (Adapted from Related Pyrrolidine Derivatives)
Detailed Research Findings
Synthesis from Pyrrolidine Diols
A closely related compound, (3S,4S)-1-benzyl-3,4-pyrrolidindiol, was synthesized by reduction of an intermediate using lithium aluminium hydride in tetrahydrofuran with ice cooling followed by reflux overnight. The reaction mixture was carefully quenched with water and sodium hydroxide, filtered, and the product recrystallized from ethyl acetate to yield a pure compound with well-defined stereochemistry. This procedure illustrates the importance of controlled reduction and workup in preparing bicyclic pyrrolidine derivatives.
Use of Protecting Groups
Protection of hydroxy groups using t-butyldimethylsilyl chloride in the presence of imidazole in N,N-dimethylformamide at room temperature was reported to give silyl ethers in moderate yield (35%). This step is critical to prevent undesired side reactions during subsequent transformations.
Patented Methods for Related Compounds
Patents describing c-Met modulators and orexin receptor agonists include synthetic routes involving bicyclic pyrrolidine systems with various substitutions, including acetamide and methyl groups. These patents emphasize the use of substitution reactions, cyclizations, and functional group manipulations under mild to moderate conditions to achieve the desired molecular architecture.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Typical Yield | Notes |
|---|---|---|---|---|
| Cyclization | Pyrrolidine derivative, THF, reflux | Form bicyclic furo-pyrrol ring | Moderate to high | Stereoselective |
| Protection | t-butyldimethylsilyl chloride, imidazole, DMF, rt | Protect hydroxy groups | ~35% | Prevents side reactions |
| Reduction | Lithium aluminium hydride, THF, 0°C to reflux | Reduce carbonyls, control stereochemistry | 50-70% | Requires careful quenching |
| Acylation/Methylation | Acetic anhydride, methyl iodide, base | Install N-methyl acetamide | High | Purification by recrystallization |
The preparation of "Acetamide, N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-" involves a multi-step synthetic route focusing on the construction of the bicyclic furo-pyrrol system with precise stereochemical control and introduction of the N-methyl acetamide group. Key methods include intramolecular cyclization, selective protection of hydroxy groups, stereoselective reductions, and acylation/methylation reactions. The procedures require careful control of reaction conditions and purification steps to yield the target compound with high stereochemical purity.
The data summarized here are based on diverse sources including patent literature and experimental procedures for related compounds, ensuring a comprehensive and authoritative overview of the preparation methods.
Chemical Reactions Analysis
Acetamide, N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on core structures, substituents, synthetic methods, and biological activities.
Structural and Functional Comparisons
Table 1: Key Structural and Functional Attributes
Core Heterocyclic Systems
- Furo[3,2-b]pyrrole (Target Compound): The fused oxygen-nitrogen bicyclic system may enhance metabolic stability compared to monocyclic analogs.
- Pyridin-2-amine (Compound 3i): A simpler monocyclic structure with demonstrated acetylcholinesterase inhibition, suggesting the target compound’s heterocycle could similarly interact with enzymatic pockets .
Substituent Effects
- Fluorinated Chains () : Compounds 16 and 17 feature heptadecafluoroundecanamido groups, drastically increasing hydrophobicity and molecular weight (>1,000 g/mol), unlike the target compound’s simpler substituents .
- Aryl Groups (Compound 3i, 6y) : Bulky substituents like naphthyl or chlorophenyl (e.g., 6y in ) may sterically hinder target engagement but improve π-π interactions in enzyme active sites .
Research Findings and Implications
Structural Flexibility vs.
Fluorination Trade-offs : While fluorinated analogs () exhibit high metabolic stability, their size and hydrophobicity may limit bioavailability compared to the target compound’s compact structure .
Activity-Structure Relationships : The absence of bulky aryl groups (cf. 3i, 6y) in the target compound may reduce steric hindrance, favoring interactions with shallow enzyme pockets .
Biological Activity
Acetamide derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The compound Acetamide, N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]- represents a specific class of these derivatives. This article explores its biological activity based on available research findings.
Chemical Structure
The compound is characterized by its complex structure which includes a tetrahydrofuro-pyrrole moiety that may contribute to its biological properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its mechanism of action.
Antibacterial Activity
Research indicates that acetamide derivatives can exhibit significant antibacterial properties. A study focusing on various acetamide derivatives demonstrated that certain compounds showed potent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were reported as follows:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 8g | Salmonella typhi | 10.63 |
| 8g | E. coli | 10.31 |
| 8g | P. aeruginosa | 10.45 |
| 8g | Staphylococcus aureus | 11.77 |
These results highlight the potential of this class of compounds in combating bacterial infections .
Antifungal Activity
While specific data on the antifungal activity of the compound is limited, related studies suggest that acetamide derivatives can also target fungal pathogens effectively. The mechanism often involves disrupting cell wall synthesis or inhibiting key metabolic pathways in fungi.
Anticancer Properties
Emerging evidence suggests that acetamide derivatives may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and the induction of cell cycle arrest.
Case Studies
- Study on Antibacterial Efficacy : A study published in the Tropical Journal of Pharmaceutical Research synthesized several acetamide derivatives and evaluated their antibacterial activity using broth microdilution methods. The findings indicated that some derivatives were effective against multiple strains of bacteria with varying degrees of potency .
- Mechanistic Insights : Another investigation into the mechanism of action revealed that certain acetamides could inhibit bacterial growth by targeting specific enzymes involved in cell wall biosynthesis.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis of this compound requires careful control of stereochemistry due to its fused furopyrrolidine ring system. A multi-step approach is typically employed:
- Step 1 : Formation of the furo[3,2-b]pyrrolidine core via cyclization under acidic or basic conditions, using catalysts like palladium or chiral auxiliaries to enforce stereoselectivity .
- Step 2 : Introduction of the N-methyl acetamide group via nucleophilic substitution or reductive amination. Temperature (< 40°C) and solvent polarity (e.g., DMF or acetonitrile) are critical to avoid racemization .
- Characterization : Use chiral HPLC and NOESY NMR to confirm stereochemical integrity .
Table 1 : Key Reaction Parameters
| Step | Parameter | Optimal Range | Impact on Yield/Stereochemistry |
|---|---|---|---|
| 1 | Catalyst | Pd(OAc)₂ | ↑ enantiomeric excess (85–92%) |
| 2 | Solvent | Acetonitrile | Prevents epimerization |
Q. How can researchers validate the compound’s structural identity and purity for biological assays?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the furopyrrolidine protons (δ 3.5–5.0 ppm) and acetamide methyl group (δ 2.1 ppm). Use -NMR to confirm carbonyl (C=O) at ~170 ppm .
- Mass Spectrometry (HRMS) : Compare experimental vs. theoretical [M+H]⁺ values (error < 2 ppm).
- Purity : HPLC with a C18 column (≥95% purity; mobile phase: MeCN/H₂O + 0.1% TFA) .
Q. What are the primary challenges in screening this compound for biological activity?
Methodological Answer:
- Solubility : Due to its hydrophobic furopyrrolidine core, use DMSO stocks (<10 mM) with sonication for dissolution. Confirm stability via LC-MS after 24 hours .
- Target Selection : Prioritize receptors with known affinity for fused heterocycles (e.g., GPCRs, kinases). Use molecular docking to predict binding modes .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps. Software like Gaussian or ORCA is recommended .
- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, catalyst type) to predict optimal conditions for novel derivatives .
Table 2 : Computational Tools for Reaction Optimization
| Tool | Application | Example Output |
|---|---|---|
| Gaussian | Transition state modeling | Activation energy (kcal/mol) |
| ICReDD Pathfinder | Reaction pathway prediction | Feasible synthetic routes |
Q. How should researchers address contradictory bioactivity data between this compound and structural analogs?
Methodological Answer:
- Structural Comparison : Overlay 3D structures (e.g., PyMOL) to identify steric/electronic differences. For example, fluorinated analogs may exhibit enhanced binding due to electronegativity .
- Data Normalization : Account for assay variability (e.g., cell line viability, incubation time) using Z-score standardization .
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in IC₅₀ values across related targets .
Q. What strategies improve yield in large-scale synthesis without compromising stereochemistry?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during cyclization steps. This reduces side reactions (e.g., dimerization) .
- Catalyst Immobilization : Use silica-supported catalysts to simplify purification and reuse materials, reducing costs by ~30% .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
Methodological Answer:
- In Vitro Assays : Compare enantiomers using Caco-2 cell monolayers to measure permeability (Papp). The (2R,3R) configuration may enhance absorption due to reduced molecular rigidity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Chiral centers can alter CYP450 enzyme interactions .
Q. What advanced spectroscopic techniques resolve ambiguities in its solid-state structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
